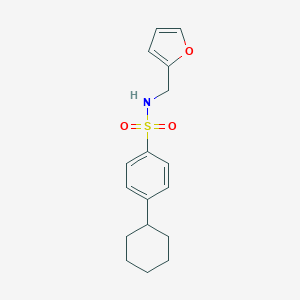
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane, commonly known as BADD, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. BADD is a diazepane derivative that contains two azepane rings, which are linked by a sulfonamide bridge. The compound has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Mechanism of Action
The exact mechanism of action of BADD is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting cellular processes and signaling pathways. BADD has been shown to inhibit the activity of various enzymes and proteins, including protein kinase C and DNA topoisomerase II, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
BADD has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, and has been investigated as a potential treatment for various types of cancer. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
Advantages and Limitations for Lab Experiments
The advantages of using BADD in lab experiments include its wide range of biological activities and potential applications in the field of medicinal chemistry. However, the limitations of using BADD in lab experiments include its complex synthesis method and potential toxicity.
Future Directions
There are several future directions for the study of BADD. One potential direction is the investigation of the compound's potential as a treatment for bacterial and viral infections. Another potential direction is the investigation of the compound's potential as a treatment for various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BADD and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of BADD can be achieved through a multistep process that involves the reaction of 1,2-dibromoethane with 1,6-diazepane to form 1,6-bis(bromoethyl)-1,6-diazepane. This intermediate is then reacted with sodium azide to form 1,6-bis(azidoethyl)-1,6-diazepane. Finally, the compound is reacted with sodium sulfite to form BADD.
Scientific Research Applications
BADD has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess antitumor properties, and has been investigated as a potential treatment for various types of cancer, including breast cancer and leukemia. BADD has also been shown to possess antibacterial and antiviral properties, and has been investigated as a potential treatment for bacterial and viral infections.
properties
Product Name |
1,4-Bis(1-azepanylsulfonyl)-1,4-diazepane |
|---|---|
Molecular Formula |
C17H34N4O4S2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,4-bis(azepan-1-ylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C17H34N4O4S2/c22-26(23,18-10-5-1-2-6-11-18)20-14-9-15-21(17-16-20)27(24,25)19-12-7-3-4-8-13-19/h1-17H2 |
InChI Key |
WFZYKGGVBSJFNS-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)

![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)